Di(4H-1,2,4-triazol-3-yl)methane
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are used in various fields such as medicinal chemistry, agriculture, and material science .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is determined by single X-ray crystal diffraction . Coordination polymers of 1,2,4-triazole derivatives demonstrate 2D or 3D structures with different topologies .Chemical Reactions Analysis
1,2,4-Triazole derivatives can react with various metal salts to form coordination polymers . These reactions are often carried out under solvothermal conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure and substituents . For example, some derivatives exhibit luminescent properties .Scientific Research Applications
Coordination Chemistry and Synthesis of Novel Compounds
Linkage Coordination Polymers : Di(4H-1,2,4-triazol-3-yl)methane derivatives have been utilized to synthesize novel coordination polymers. These compounds exhibit unique coordination modes, forming five- and six-coordinate diorganotin complexes and linkage coordination polymers through coordination to metal atoms like tin and iron, demonstrating the versatility of these triazole derivatives in forming complex structures (Tang et al., 2000), (Qi et al., 2015).
Synthesis of Metal Carbonyl Complexes : The derivative bis(3,5-dimethyl-1,2,4-triazol-1-yl)methane has been used to react with Group 6 metal carbonyls, leading to the formation of CH2(3,5-Me2Tz)2M(CO)4 complexes. These complexes demonstrate the potential of triazole derivatives in creating diverse coordination geometries and studying their reactivity with various metal centers (Tang et al., 2002).
Photophysical Studies
- Luminescent Properties : Ternary lanthanide complexes containing pyridyltriazolylmethane and 1,3-diketonate ligands have been synthesized, showcasing strong red emissions in solid state. This highlights the potential use of these compounds in optoelectronic applications, such as light-emitting diodes (LEDs) and other luminescent materials (Gusev et al., 2014).
Materials Science Applications
- Dye-Sensitized Solar Cells (DSSCs) : Derivatives like Di(1H-tetrazol-5-yl)methane have been employed as electron acceptor groups in the synthesis of organic dyes for DSSCs. The performance of these cells provides insight into the electron injection efficiencies and photovoltaic properties of the synthesized dyes, suggesting their potential in renewable energy technologies (Chermahini et al., 2017).
Explosive Materials
- Detonation Performance : The synthesis and characterization of nitrogen-rich salts from di(1H-tetrazol-5-yl)methane derivatives aim at developing environmentally friendly energetic materials. These compounds exhibit excellent thermal stability, insensitivity, and detonation performance, highlighting their potential as safer alternatives for traditional explosive materials (Dharavath et al., 2021).
Mechanism of Action
Target of Action
Di(4H-1,2,4-triazol-3-yl)methane is a complex compound that has been found to interact with various targets. The primary targets of this compound are often metal ions in coordination polymers . These coordination polymers have been synthesized under solvothermal conditions by the reaction of this compound and varied metal salts .
Mode of Action
The interaction of this compound with its targets results in the formation of coordination polymers . These polymers have unique structures determined by single X-ray crystal diffraction . The compound’s mode of action is primarily through the formation of these polymers, which have been found to exhibit various properties such as luminescence .
Biochemical Pathways
The formation of coordination polymers suggests that it may influence metal ion homeostasis and related biochemical pathways .
Result of Action
The result of this compound’s action is the formation of coordination polymers with unique properties . For instance, some of these polymers have been found to exhibit luminescent properties . Additionally, some coordination polymers based on this compound have demonstrated anti-tumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the solvothermal conditions used in the synthesis of coordination polymers can impact the formation and properties of these polymers
Safety and Hazards
Future Directions
The field of 1,2,4-triazole derivatives is a dynamic area of research with potential applications in various fields such as medicinal chemistry, agriculture, and material science . Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .
properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1(4-6-2-8-10-4)5-7-3-9-11-5/h2-3H,1H2,(H,6,8,10)(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSTUNVMBZXJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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